N-benzyl-N-methylnicotinamide
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Overview
Description
N-benzyl-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is structurally characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom of the nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylnicotinamide typically involves the N-methylation of nicotinamide followed by N-benzylation. One common method involves the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylnicotinamide. This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-benzyl-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-benzyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as NNMT. By inhibiting NNMT, this compound can modulate the levels of nicotinamide and its metabolites, thereby affecting various metabolic pathways. The inhibition of NNMT has been linked to reduced tumorigenesis and altered cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A metabolite of nicotinamide that also inhibits NNMT and has similar biological activities.
Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological roles.
N-benzyl-N-methylaniline: A structurally similar compound used in organic synthesis.
Uniqueness
N-benzyl-N-methylnicotinamide is unique due to its dual substitution on the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to inhibit NNMT and modulate metabolic pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-benzyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3 |
InChI Key |
CIQZNUQRKFTMAE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
solubility |
33.9 [ug/mL] |
Origin of Product |
United States |
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